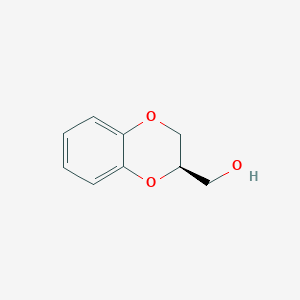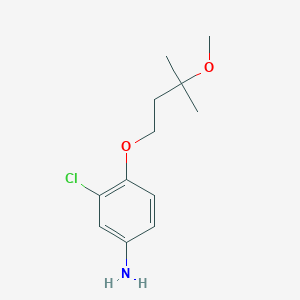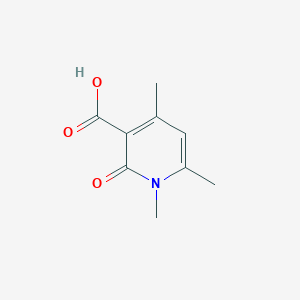
(R)-2-(Hydroxymethyl)-1,4-benzodioxane
Übersicht
Beschreibung
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, the crystals of two organic salts of tris(hydroxymethyl)aminomethane (THAM) with p-hydroxybenzoic acid (PHBA) and salicylic acid (SA) were obtained .Molecular Structure Analysis
The molecular structure of related compounds can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The catalysis of radical reactions has been studied extensively. Basic principles of kinetics and thermodynamics are used to address problems of initiation, propagation, and inhibition of radical chains .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be analyzed using various techniques. For instance, the distribution of five quantitative descriptors for amino acid residues can be analyzed .Wissenschaftliche Forschungsanwendungen
Enantiomeric Resolution and Synthesis
- Enantiomeric Resolution Methods : (R)-1,4-Benzodioxane-2-carboxilic acid, a derivative of (R)-2-(Hydroxymethyl)-1,4-benzodioxane, was effectively resolved using stoichiometric or nonstoichiometric (+)-dehydroabietylamine. Different resolution strategies are designed based on the racemic compound and conglomerate forming derivatives (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003).
- Enzymatic Resolution : 2-Hydroxymethyl-1,4-benzodioxanes have been resolved through enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80% after a single acylation (Ennis & Old, 1992).
Chemical and Pharmacological Studies
- Chiral 2-Substituted Benzodioxanes : Chiral 2-substituted benzodioxanes, key synthons in pharmaceuticals, were prepared from (R)- and (S)-2-aminomethyl-1,4-benzodioxane without racemization. This synthesis is crucial for pharmaceutical applications (Bolchi, Valoti, Straniero, Ruggeri, & Pallavicini, 2014).
- Pharmacological Study of Adrenergic Blocking Agents : The compound 2-(N,N-diethyl-carbamylmethyl)-aminomethyl-1,4-benzodioxane (A-2077) was studied for its adrenergic blocking properties, showing potential as an orally effective agent with moderate blood pressure reduction (Rossi & Smith, 2006).
Synthetic and Analytical Chemistry
- Asymmetric Synthesis of Chiral Lignans : The first asymmetric and regioselective total synthesis of 1,4-benzodioxane lignans was reported, contributing to the field of natural product synthesis (Gu, Jing, Pan, Chan, & Yang, 2000).
- Thermochemical Studies : Standard molar energies of combustion and sublimation of 1,4-benzodioxan-2-carboxylic acid and 1,4-benzodioxan-2-hydroxymethyl were measured, providing essential thermochemical data for these compounds (Matos, Sousa, & Morais, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424902 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Hydroxymethyl)-1,4-benzodioxane | |
CAS RN |
62501-72-8 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)








![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)
![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)